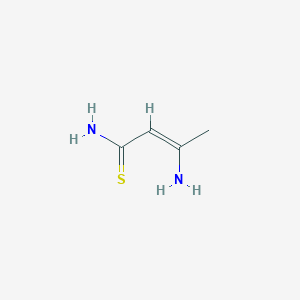![molecular formula C21H25NO4Si B6149753 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid CAS No. 2171621-62-6](/img/no-structure.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the Fmoc group and the trimethylsilyl group. The Fmoc group consists of a fluorene moiety (a three-ring aromatic system) attached to a carbamate group. The trimethylsilyl group consists of a silicon atom bonded to three methyl groups and the rest of the molecule .Chemical Reactions Analysis
The Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis. The trimethylsilyl group can be removed under mildly acidic conditions or with fluoride ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would largely depend on the specific structure and functional groups present. As an Fmoc-protected amino acid, it would likely be a solid at room temperature .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid' involves the protection of the amine group, followed by the introduction of the fluorenyl group, and then the introduction of the trimethylsilyl group. Finally, the deprotection of the amine group is carried out to obtain the desired compound.", "Starting Materials": [ "2-amino-3-(trimethylsilyl)propanoic acid", "9H-fluorene", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane (DCM)", "Tetrahydrofuran (THF)", "Acetic acid", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of the amine group with tert-butyloxycarbonyl (BOC) in the presence of DIPEA and DCM", "Introduction of the fluorenyl group by reacting BOC-protected amino acid with 9H-fluorene, DCC, and NHS in DCM", "Deprotection of the BOC group with HCl in methanol", "Introduction of the trimethylsilyl group by reacting the amino acid with trimethylsilyl chloride and TEA in THF", "Deprotection of the amine group with NaOH in acetic acid to obtain the desired compound" ] } | |
CAS-Nummer |
2171621-62-6 |
Molekularformel |
C21H25NO4Si |
Molekulargewicht |
383.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



